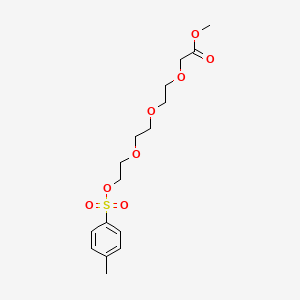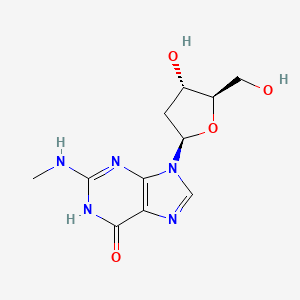
n2-Methyl-2'-deoxyguanosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methyl-2’-deoxyguanosine is a modified nucleoside that occurs at specific locations in many transfer ribonucleic acids (tRNAs). It is a derivative of 2’-deoxyguanosine, where a methyl group is attached to the nitrogen atom at the second position of the guanine base. This modification plays a crucial role in various biological processes, including DNA replication and repair mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N2-Methyl-2’-deoxyguanosine can be synthesized through the reaction of formaldehyde with the exocyclic amino group of deoxyguanosine . The reaction typically involves the use of formaldehyde as a methylating agent under controlled conditions to ensure the selective methylation of the guanine base.
Industrial Production Methods
. These suppliers provide the compound in different quantities and purities, suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methyl-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the methyl group or other parts of the molecule.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N2-Methyl-2’-deoxyguanosine include formaldehyde for methylation, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .
Major Products Formed
The major products formed from the reactions of N2-Methyl-2’-deoxyguanosine include various methylated and oxidized derivatives. These products are often used in studies related to DNA damage and repair mechanisms .
Applications De Recherche Scientifique
N2-Methyl-2’-deoxyguanosine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of methylation on nucleosides and nucleotides.
Mécanisme D'action
N2-Methyl-2’-deoxyguanosine exerts its effects primarily through the methylation of the guanine base in DNA. This methylation can lead to miscoding during DNA replication, resulting in mutations. The compound is also involved in DNA repair mechanisms, where it serves as a substrate for various DNA polymerases and repair enzymes . The molecular targets and pathways involved include the catalytic efficiency and fidelity of DNA polymerases, as well as the repair pathways that address alkylation damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N2-Ethyl-2’-deoxyguanosine
- N6-Methyl-2’-deoxyadenosine
- 5-Methylcytidine
- 1-Methyladenosine
- 7-Methylguanosine
- 2’-Deoxyadenosine monohydrate
- 2’-Deoxyguanosine monohydrate
- 2’-Deoxycytidine
- 2’-Deoxyinosine
Uniqueness
N2-Methyl-2’-deoxyguanosine is unique due to its specific methylation at the nitrogen atom of the guanine base. This modification significantly impacts the compound’s chemical properties and biological functions, making it a valuable tool for studying DNA methylation and its effects on genetic stability and mutagenesis .
Propriétés
Formule moléculaire |
C11H15N5O4 |
|---|---|
Poids moléculaire |
281.27 g/mol |
Nom IUPAC |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O4/c1-12-11-14-9-8(10(19)15-11)13-4-16(9)7-2-5(18)6(3-17)20-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
XEZUVZDXOQPEKT-RRKCRQDMSA-N |
SMILES isomérique |
CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,6S)-6-methyl-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11825362.png)
![N-[1-[4-[3-(3-aminopropylamino)propylamino]butylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide;2,2,2-trifluoroacetic acid](/img/structure/B11825363.png)
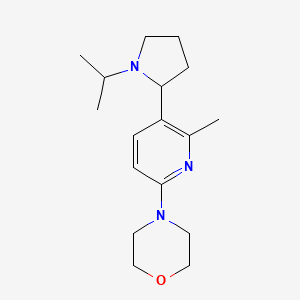
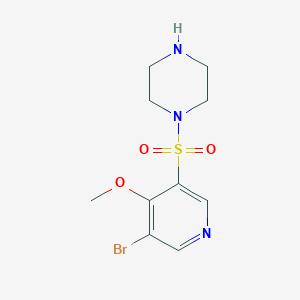
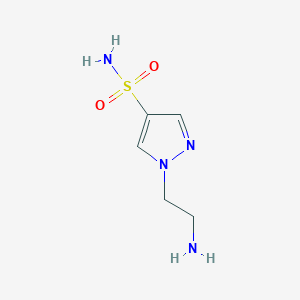
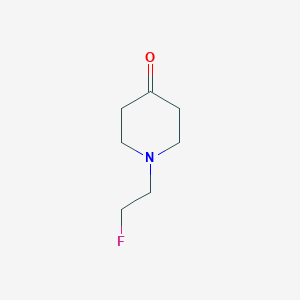

![(3s,3Ar,6ar)-3-hydroxy-3,3a,4,6a-tetrahydro-2h-cyclopenta[b]furan-2-one](/img/structure/B11825390.png)
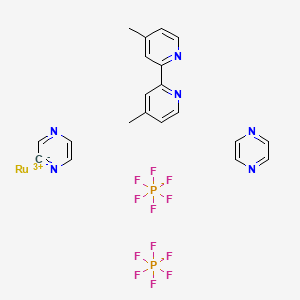
![[2-[(8S,10S,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] methanesulfonate](/img/structure/B11825405.png)

